3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the thiazolidinone-pyridopyrimidinone hybrid family, characterized by a fused pyrido[1,2-a]pyrimidin-4-one core substituted at position 3 with a (Z)-configured thiazolidin-5-ylidene group and at position 2 with a 3-methylphenoxy moiety. The thiazolidinone ring is further modified with a furan-2-ylmethyl group at position 3 and a thioxo group at position 2.
Properties
Molecular Formula |
C24H17N3O4S2 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H17N3O4S2/c1-15-6-4-7-16(12-15)31-21-18(22(28)26-10-3-2-9-20(26)25-21)13-19-23(29)27(24(32)33-19)14-17-8-5-11-30-17/h2-13H,14H2,1H3/b19-13- |
InChI Key |
QYDINDMAIOZLPT-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thioxo group can be reduced to a thiol group under mild conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrido[1,2-a]pyrimidin-4-one Core
Position 2 Modifications
- Target Compound: 2-(3-methylphenoxy) group.
- BH21154 (CAS 371205-04-8): 2-{[3-(morpholin-4-yl)propyl]amino} group. The morpholine-containing alkylamino chain increases hydrophilicity, improving aqueous solubility but possibly reducing blood-brain barrier penetration compared to the target compound .
- BH21160 (CAS 487025-68-3) : 2-[4-(4-methoxyphenyl)piperazin-1-yl] group.
Position 3 Modifications
- Target Compound: (Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl group. The thioxo group (C=S) enhances hydrogen-bonding capacity compared to oxo (C=O) derivatives .
- BH21155 (CAS 488705-26-6) : (Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl group.
- Compound iD17 () : (Z)-[4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl group linked to a glutamic acid derivative.
Thiazolidinone Ring Modifications
- Thioxo vs.
- Furan vs.
Biological Activity
The compound 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic organic molecule with potential therapeutic applications. It features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities. The presence of thiazolidine and furan moieties enhances its potential reactivity and biological interactions.
Chemical Structure and Properties
The compound exhibits several functional groups that contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Pyrido[1,2-a]pyrimidin-4-one Core | A fused bicyclic system known for various biological activities. |
| Thiazolidine Ring | Implicated in anti-diabetic and anti-inflammatory properties. |
| Furan Moiety | Associated with antioxidant and antimicrobial activities. |
Antimicrobial Activity
Studies have shown that compounds similar to this one exhibit significant antimicrobial properties. For instance, the thiazolidine derivatives are known to possess activity against various bacterial strains and fungi. The compound's structure suggests it could interact with microbial enzymes or cell membranes, leading to inhibition of growth or cell death.
Anticancer Potential
The antiproliferative effects of this compound were evaluated against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. Preliminary results indicate that the compound shows promise in inhibiting cancer cell proliferation, potentially through mechanisms involving apoptosis or cell cycle arrest.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The furan ring can generate ROS, leading to oxidative stress in target cells.
- Interference with Cell Signaling Pathways : It may modulate pathways such as PI3K/Akt and mTOR, which are crucial for cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of related thiazolidine derivatives against various pathogens. The minimum inhibitory concentration (MIC) was determined, showing that certain derivatives displayed higher activity than conventional antibiotics like ciprofloxacin and ketoconazole .
Study 2: Anticancer Activity
In vitro tests on human cancer cell lines demonstrated that the compound inhibited cell growth significantly at micromolar concentrations. The study highlighted the role of structural modifications in enhancing anticancer activity .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : Furan-2-carbaldehyde reacts with thiosemicarbazide to form thiazolidinone intermediates.
- Formation of Pyrido[1,2-a]pyrimidin-4-one : Subsequent reactions lead to the formation of the final product through cyclization processes.
Q & A
Basic: What synthetic methodologies are recommended for constructing the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one cores in this compound?
Answer:
The synthesis involves multi-step protocols:
- Thiazolidinone core : React 6-amino-1,3-dimethyluracil with aromatic aldehydes (e.g., 3-methylphenoxy-substituted aldehydes) to form Schiff bases, followed by cyclization with 2-mercaptoacetic acid under reflux in ethanol .
- Pyrido[1,2-a]pyrimidin-4-one core : Condense substituted pyrimidine intermediates with α,β-unsaturated ketones via Michael addition, followed by oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Key validation : Monitor reaction progress via TLC and confirm final structure using (e.g., thioxo proton at δ 3.8–4.2 ppm) and FT-IR (C=O stretch at ~1700 cm) .
Basic: How can researchers validate the stereochemical configuration (Z/E) of the methylidene group in this compound?
Answer:
- NMR Analysis : Use - NOESY to detect spatial proximity between the furan-2-ylmethyl group and the pyrido-pyrimidinone ring protons, confirming the Z -configuration .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., C–H···O hydrogen bonding patterns in rhodanine derivatives) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
Answer:
- FT-IR : Identify thioxo (C=S, ~1250 cm), carbonyl (C=O, ~1700 cm), and aromatic C–H stretches (~3000 cm) .
- : Confirm sp carbons (e.g., pyrido-pyrimidinone C4=O at ~160 ppm) and thiazolidinone C=S at ~180 ppm .
- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and ESI-MS for molecular ion validation .
Advanced: How to address contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic activity) in preclinical studies?
Answer:
- Dose-Response Analysis : Perform IC/MIC assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity .
- Theoretical Modeling : Use DFT calculations to predict electron distribution in the thiazolidinone ring, correlating with reactive oxygen species (ROS) generation potential .
- Metabolite Profiling : Identify metabolic degradation products (e.g., via LC-QTOF-MS) that may exhibit off-target effects .
Advanced: What strategies optimize the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via UV-Vis (λ~320 nm for conjugated systems) .
- Microsomal Assays : Use liver microsomes to assess oxidative stability and identify susceptible sites (e.g., furan ring oxidation) .
- Co-crystallization : Enhance stability by forming salts with counterions (e.g., HCl) or co-crystals with cyclodextrins .
Advanced: How to design SAR studies for improving this compound’s kinase inhibition selectivity?
Answer:
- Scaffold Modification : Replace the 3-methylphenoxy group with electron-deficient aryl groups (e.g., 4-cyanophenyl) to enhance π-π stacking in kinase ATP pockets .
- Molecular Docking : Use AutoDock Vina to simulate binding poses against kinases (e.g., CDK2, EGFR) and prioritize substituents with high ΔG scores .
- Enzymatic Assays : Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler™) .
Methodological: What experimental controls are essential when evaluating this compound’s antioxidant activity?
Answer:
- Positive Controls : Include ascorbic acid and Trolox in DPPH/ABTS assays to benchmark radical scavenging efficacy .
- Negative Controls : Use vehicle-only (e.g., DMSO) to exclude solvent interference in cell-based ROS assays .
- Chelation Checks : Pre-treat samples with EDTA to rule out metal-ion-mediated antioxidant effects .
Methodological: How to resolve synthetic challenges in achieving high yields during the final coupling step?
Answer:
- Catalyst Screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura coupling of the pyrido-pyrimidinone and thiazolidinone moieties .
- Solvent Optimization : Use toluene/DMF (4:1) at 80°C to balance reactivity and solubility .
- Workup Refinement : Purify via silica gel chromatography (hexane/EtOAc, 3:1) and recrystallize from ethanol to remove unreacted intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
